5,7-Difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are structurally similar to isoquinolines, which are naturally occurring alkaloids. Tetrahydroisoquinolines, including the specific compound , are commonly employed in medicinal chemistry research for investigating their potential biological activities and developing novel pharmaceutical agents. []
5,7-Difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines, which are bicyclic organic compounds. This compound is characterized by the presence of two fluorine atoms at positions 5 and 7 of the isoquinoline ring and a methyl group at position 1. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility and stability in various applications.
The synthesis of 5,7-difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be achieved through several methods:
The synthetic routes often involve intermediates such as N-acetyl derivatives or other substituted phenyl compounds. The use of reagents like diisobutyl aluminum hydride for reductions or boron trifluoride etherate as a catalyst is common in these syntheses .
The molecular formula for 5,7-difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is . It features a bicyclic structure that includes:
5,7-Difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can participate in various chemical reactions typical for tetrahydroisoquinolines:
The reactivity of this compound can be influenced by the electronic effects of fluorine substituents and the steric hindrance provided by the methyl group.
The mechanism of action for compounds like 5,7-difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride often involves interactions with biological targets such as receptors or enzymes. These interactions can lead to:
Research indicates that modifications on the tetrahydroisoquinoline scaffold significantly impact its biological activity through structure–activity relationships (SAR) studies .
5,7-Difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:
The compound's unique structure and properties make it a valuable subject for ongoing research in pharmacology and medicinal chemistry.
The pharmacological profile of THIQ derivatives stems from their capacity for targeted structural modifications that fine-tune electronic properties, lipophilicity, and stereochemistry. The secondary amine functionality (N-H) at position 2 serves as a hydrogen bond donor critical for molecular recognition, while the aromatic ring enables π-stacking interactions with biological targets [1] [6]. Methyl substitution at the nitrogen atom (N-methylation) profoundly influences receptor binding kinetics by modulating basicity and membrane permeability. Comparative studies demonstrate that N-methyl-THIQ derivatives exhibit enhanced blood-brain barrier penetration relative to non-methylated analogs, making them particularly valuable for CNS-targeted therapeutics [5] [7].
Structure-activity relationship (SAR) studies reveal distinct spatial requirements for bioactivity:
Table 1: Structure-Activity Relationship Features of THIQ Derivatives
Structural Feature | Pharmacological Impact | Target Implications |
---|---|---|
Unsubstituted N-H position | Enhanced hydrogen bonding capacity | Increased enzyme inhibition (e.g., PNMT) [6] |
N-Methyl substitution | Increased lipophilicity & membrane permeability | Improved CNS bioavailability [5] [7] |
3-Hydroxymethyl group | Additional H-bond donor/acceptor | Enhanced PNMT inhibition (Ki = 2.4 μM vs THIQ 10.3 μM) [6] |
Halogenation at C-5/C-7 | Electron withdrawal & lipophilicity enhancement | Optimized DNA minor groove binding (antitumor activity) [1] [3] |
Extended N-alkyl chains | Steric bulk modulation | Receptor subtype selectivity [3] |
Position-specific modifications further refine target engagement. For instance, 3-substituted analogs exhibit variable steric tolerance within enzyme active sites—3-methyl-THIQ demonstrates enhanced phenylethanolamine N-methyltransferase (PNMT) inhibition compared to the parent compound, while 3-ethyl-THIQ shows diminished activity, indicating spatial constraints in the enzyme's binding cavity [6]. These SAR principles provide the foundation for rational optimization exemplified in 5,7-difluoro-1-methyl-THIQ hydrochloride.
Strategic halogenation, particularly fluorination, represents a powerful molecular editing technique to enhance the drug-like properties of THIQ scaffolds. The 5,7-difluoro substitution pattern specifically addresses multiple pharmacokinetic and pharmacodynamic challenges simultaneously. Fluorine's strong electronegativity (4.0 Pauling scale) induces substantial electronic effects on the aromatic system, reducing electron density at adjacent positions and enhancing metabolic stability against oxidative degradation by cytochrome P450 enzymes. This dual substitution provides symmetrical electronic perturbation while maintaining molecular planarity critical for DNA minor groove binding in anticancer applications [3] [7].
The 5,7-difluoro configuration significantly modifies physicochemical parameters:
Table 2: Comparative Bioactivity of Fluorinated THIQ Derivatives
Compound | Substitution Pattern | Cancer Cell Line Inhibition (IC₅₀) | Relative Potency vs Non-Fluorinated |
---|---|---|---|
5f | 5,7-Difluoro THIQ ammonium salt | HepG2: 60.63% (40μM) | 3.2-fold ↑ [3] |
6i | 5,7-Difluoro-4-cyanophenyl | HepG2: IC₅₀ = 3.8 μM | 40.5-fold ↑ vs noscapine [3] |
6e | 5,7-Difluoro-adamantyloxy | HCT-116: IC₅₀ = 2.5 μM | 61.5-fold ↑ vs noscapine [3] |
Non-fluorinated THIQ | Unsubstituted aromatic ring | Variable (typically >20μM) | Baseline |
Molecular docking analyses of 5,7-difluoro derivatives reveal specific protein interactions underpinning their efficacy. Compound 6e forms three hydrogen bonds with HIF-1α residues (Asp222 and Lys311), while its quaternary ammonium group engages in ionic interactions with Asp222—binding modes inaccessible to non-fluorinated analogs [3]. The fluorine atoms additionally facilitate π-stacking with hydrophobic enzyme pockets, demonstrating their multifunctional role in enhancing target affinity. These strategic advantages establish 5,7-difluoro substitution as a critical design element in advanced THIQ-based therapeutics.
The evolution of methyl-substituted THIQs reflects progressive insights into structure-activity relationships. Early research focused on naturally occurring methylated derivatives like saframycin A (isolated 1974) and naphthyridinomycin (1974), which demonstrated potent antibiotic and antitumor activities through DNA alkylation mechanisms [1]. These complex alkaloids established the fundamental significance of the THIQ pharmacophore but presented synthetic challenges that limited structural exploration. The discovery that N-methylation enhanced blood-brain barrier penetration (1980s) prompted systematic investigation of synthetic analogs, culminating in simplified N-methyl-THIQ derivatives with optimized pharmacokinetic profiles [7].
Key milestones in methyl-substituted THIQ development include:
Synthetic methodology advances proved equally crucial. Microwave-assisted Pictet-Spengler reactions reduced cyclization times from hours to minutes while maintaining high yields (e.g., 98% yield in 15 minutes for N-methyl-THIQ formation) [1]. Chiral auxiliary approaches employing Andersen reagent enabled production of enantiopure N-methyl-THIQs essential for stereospecific target interactions [1]. These developments converged in the efficient synthesis of 5,7-difluoro-1-methyl-THIQ hydrochloride, where N-methylation precedes final quaternization to produce the bioactive hydrochloride salt form [10]. Contemporary drug design exploits the synergistic effects of N-methylation and halogenation to overcome the limitations of early THIQ therapeutics, particularly regarding metabolic instability and limited tissue distribution.
Table 3: Key Identifiers for 5,7-Difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride
Identifier | Value | Source |
---|---|---|
Systematic Name | 5,7-Difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | [10] |
CAS Registry | 1384556-57-3 (hydrochloride); 1250311-31-9 (free base) | [5] [10] |
Molecular Formula | C₁₀H₁₁F₂N (free base); C₁₀H₁₂ClF₂N (hydrochloride) | [9] [10] |
Molecular Weight | 183.20 g/mol (free base); 219.66 g/mol (hydrochloride) | [5] [10] |
SMILES Notation | CC1NCCC2=C1C=C(F)C=C2F.[H]Cl | [10] |
InChI Key | YKETUYYYFULJKA-UHFFFAOYSA-N (free base) | [9] |
Storage Conditions | -20°C under inert atmosphere | [5] [10] |
Therapeutic Category | Antitumor lead compound | [3] [7] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1